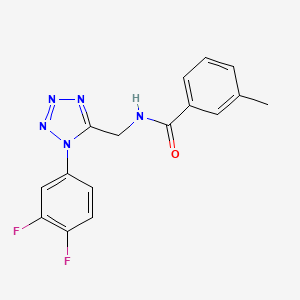

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide is a synthetic compound featuring a 3,4-difluorophenyl-substituted tetrazole core linked via a methylene group to a 3-methylbenzamide moiety. Tetrazoles are widely utilized in medicinal chemistry as bioisosteres for carboxylic acids, offering enhanced metabolic stability and improved pharmacokinetic properties .

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O/c1-10-3-2-4-11(7-10)16(24)19-9-15-20-21-22-23(15)12-5-6-13(17)14(18)8-12/h2-8H,9H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVPGZHFJXHHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches for Tetrazole-Containing Compounds

Before delving into the specific preparation methods, it is essential to understand the fundamental approaches for synthesizing tetrazole-based compounds:

Tetrazole Ring Formation Strategies

The synthesis of tetrazole rings typically follows one of several established routes:

[2+3] Cycloaddition Reaction : This approach involves the cycloaddition of azides with nitriles, which is the most common method for tetrazole formation. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism.

Diazotization-Azidation-Cyclization : This multi-step approach involves the conversion of primary amines to diazonium salts, followed by azidation and subsequent cyclization with nitriles.

Oxidative Cyclization of Hydrazones : This method utilizes the oxidative cyclization of hydrazones with various oxidizing agents to form tetrazole rings.

Rearrangement Reactions : Certain rearrangement reactions, such as those involving oximes or isocyanides, can lead to tetrazole formation under specific conditions.

Key Retrosynthetic Analysis

The retrosynthetic analysis for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide reveals two main disconnections:

- The amide bond connecting the tetrazole-methylene unit to the 3-methylbenzoyl group.

- The tetrazole ring formation from the corresponding azide and nitrile precursors.

This analysis suggests a synthetic strategy involving tetrazole formation followed by functionalization at the C-5 position and subsequent amide coupling with 3-methylbenzoic acid or its derivatives.

Detailed Synthesis Pathways

Formation of the 1-(3,4-difluorophenyl)-1H-tetrazole Core

The synthesis of the tetrazole core begins with the preparation of 1-(3,4-difluorophenyl)-1H-tetrazole, which serves as the foundation for the target compound. Based on the analysis of related tetrazole syntheses, two main approaches have been identified:

Method A: Direct Tetrazole Formation

This method involves the reaction of 3,4-difluoroaniline with sodium azide and a suitable carbon source under acidic conditions:

- Starting Materials : 3,4-difluoroaniline, sodium azide, and triethyl orthoformate.

- Reaction Conditions : The reaction is typically conducted in an acidic medium (HCl or TFA) at elevated temperatures (80-120°C) for 12-24 hours.

- Mechanism : The reaction proceeds through the formation of a formimidamide intermediate, followed by azide addition and cyclization to form the tetrazole ring.

Method B: Two-Step Approach via Diazotization

This alternative approach involves a two-step process:

- Diazotization : 3,4-difluoroaniline is converted to the corresponding diazonium salt using sodium nitrite in acidic conditions at low temperatures (0-5°C).

- Azide Formation and Cyclization : The diazonium salt reacts with sodium azide to form the aryl azide, which then undergoes cyclization with trimethylsilyl cyanide or sodium cyanide to form the tetrazole ring.

A comparison of these methods reveals that Method A generally offers a more straightforward, one-pot approach but may result in lower regioselectivity. Method B, while requiring multiple steps, often provides better control over regioselectivity and can lead to higher purity of the final product.

C-5 Functionalization of the Tetrazole Ring

Once the tetrazole core is established, the next critical step involves functionalization at the C-5 position to introduce the methylene linker required for subsequent amide coupling:

Alkylation of the Tetrazole C-5 Position

The C-5 position of the tetrazole ring can be functionalized through alkylation using various approaches:

Lithiation-Alkylation : Treatment of the tetrazole with a strong base (e.g., n-butyllithium) at low temperatures (-78°C) generates a carbanion at the C-5 position, which can then react with an alkyl halide (e.g., bromomethyl acetate) to introduce the required methylene linker.

Palladium-Catalyzed Cross-Coupling : For certain precursors, palladium-catalyzed cross-coupling reactions can be employed to introduce functional groups at the C-5 position. This approach is particularly useful when starting with 5-halo-tetrazole derivatives.

Mannich Reaction : The tetrazole can undergo a Mannich reaction with formaldehyde and a primary amine to introduce an aminomethyl group at the C-5 position, which can then be converted to the desired functionality.

Hydrolysis and Activation

If an ester group is initially introduced at the C-5 position through alkylation, subsequent hydrolysis to the corresponding carboxylic acid, followed by activation, is necessary before the amide coupling step:

- Ester Hydrolysis : Treatment with an aqueous base (e.g., NaOH or LiOH) in a suitable solvent (THF/water or methanol/water) at room temperature.

- Carboxylic Acid Activation : Conversion to an acid chloride using thionyl chloride or oxalyl chloride, or activation with coupling reagents such as EDC/HOBt or HATU prior to the amide coupling step.

Amide Coupling with 3-Methylbenzoic Acid

The final key step in the synthesis involves the formation of the amide bond between the functionalized tetrazole intermediate and 3-methylbenzoic acid or its derivatives:

Direct Coupling with Acid Chloride

- Preparation of Acid Chloride : 3-Methylbenzoic acid is converted to 3-methylbenzoyl chloride using thionyl chloride or oxalyl chloride.

- Amide Formation : The acid chloride reacts with the amine-functionalized tetrazole intermediate in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (DCM or THF) at 0°C to room temperature.

Coupling via Activation Reagents

Alternative approaches involve the use of coupling reagents to activate the carboxylic acid:

EDC/HOBt Coupling : 3-Methylbenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in the presence of a base (DIPEA) in DCM or DMF at room temperature.

HATU-Mediated Coupling : Activation with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA in DMF provides an efficient route to amide formation.

Table 1 summarizes the reported reaction conditions for similar tetrazole-based amide couplings:

Reaction Optimization and Scale-Up Considerations

Key Parameters for Optimization

Optimizing the synthesis of this compound requires careful attention to several critical parameters:

Temperature Control

Temperature significantly impacts the reaction kinetics and selectivity:

Tetrazole Formation : The cycloaddition reaction typically requires elevated temperatures (80-120°C) to overcome the activation energy barrier. However, temperatures exceeding 130°C may lead to decomposition of azide intermediates and reduced yields.

Alkylation Reactions : These reactions are often sensitive to temperature, with lower temperatures (-78°C to 0°C) favoring greater regioselectivity but potentially slower reaction rates.

Amide Coupling : Coupling reactions generally proceed efficiently at ambient temperatures (20-25°C), with cooling (0-5°C) during the addition of acid chlorides to minimize side reactions.

Solvent Selection

The choice of solvent can dramatically influence reaction outcomes:

Polar Aprotic Solvents : DMF, DMSO, and acetonitrile often provide optimal conditions for tetrazole formation and amide coupling reactions due to their ability to dissolve both organic and inorganic reagents.

Water Removal : As noted in reference, removing water from certain reaction mixtures can prevent decomposition of sensitive intermediates. Anhydrous conditions using molecular sieves or water-absorbing agents like calcium oxide can be beneficial.

Green Alternatives : Based on findings in reference, environmentally friendly solvent systems (e.g., aqueous DMF) have been successfully employed for similar reactions, potentially offering more sustainable synthesis options.

Catalyst and Base Selection

For reactions requiring catalysts or bases, careful selection is crucial:

Palladium Catalysts : Various palladium species have been used for cross-coupling reactions, with palladium acetate [Pd(OAc)₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being particularly effective for functionalization of tetrazole rings.

Base Selection : For deprotonation steps, bases such as potassium carbonate, cesium carbonate, or potassium hydroxide are commonly employed, with the choice influencing reaction kinetics and selectivity.

Scale-Up Considerations

When transitioning from laboratory to larger-scale production, several factors require attention:

Heat Transfer : The exothermic nature of certain steps, particularly the tetrazole formation, necessitates efficient heat transfer systems during scale-up.

Safety Concerns : The handling of azides on a larger scale presents potential explosion hazards, requiring careful temperature control and possibly the use of flow chemistry approaches to minimize risks.

Purification Strategy : Column chromatography, while effective at laboratory scale, becomes impractical for larger operations. Alternative purification methods such as recrystallization or selective precipitation are preferable for scale-up.

Table 2 presents a comparison of various scale-up approaches for related tetrazole compounds:

Purification and Characterization

Purification Strategies

Obtaining high-purity this compound requires appropriate purification techniques:

Crystallization Methods

Crystallization offers an efficient and scalable purification approach:

Solvent Selection : Ethyl acetate/petroleum ether mixtures have proven effective for crystallizing similar tetrazole derivatives.

Temperature Gradient : Controlled cooling from elevated temperatures (approximately 45°C) to lower temperatures (0-15°C) enhances crystal formation and purity.

Anti-Solvent Addition : The gradual addition of an anti-solvent (e.g., hexane or petroleum ether) to a concentrated solution can induce selective crystallization of the target compound.

Chromatographic Techniques

For laboratory-scale purification or particularly challenging separations, chromatographic methods are valuable:

Column Chromatography : Silica gel chromatography using hexane/ethyl acetate or dichloromethane/methanol gradients effectively separates the target compound from impurities.

Preparative HPLC : For highest purity requirements, preparative HPLC with appropriate reverse-phase columns provides exceptional separation capability.

Analytical Characterization

Comprehensive characterization ensures the identity and purity of the synthesized compound:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR provide crucial structural information:

Infrared Spectroscopy (IR) : Key absorption bands include:

- Amide C=O stretch at approximately 1650 cm⁻¹

- Tetrazole C=N stretching around 1500 cm⁻¹

- N-H stretching at 3200-3400 cm⁻¹

Mass Spectrometry : Expected molecular ion peak at m/z 329.30, with characteristic fragmentation patterns for tetrazole-containing compounds.

Chromatographic Analysis

HPLC Purity Determination : Reverse-phase HPLC analysis using appropriate gradient conditions (typically acetonitrile/water with 0.1% TFA) provides quantitative purity assessment.

Thin-Layer Chromatography (TLC) : TLC using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) offers a rapid method for monitoring reaction progress and purity.

Thermal Analysis

Differential Scanning Calorimetry (DSC) : Determines melting point and can identify potential polymorphs or hydrates.

Thermogravimetric Analysis (TGA) : Evaluates thermal stability and can detect residual solvents or moisture.

Table 3 summarizes typical characterization data for this compound and related compounds:

Alternative Synthetic Approaches

Convergent Synthesis Strategy

An alternative to the linear synthetic approach involves a convergent strategy:

- Parallel Synthesis : The tetrazole core and the methylbenzamide fragment are synthesized separately.

- Late-Stage Coupling : The two fragments are joined in a final coupling step, potentially offering advantages in terms of flexibility and overall yield.

This approach may be particularly advantageous when exploring structure-activity relationships (SAR) by varying substituents on either fragment.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate several steps in the synthesis:

- Tetrazole Formation : Microwave conditions can reduce reaction times from days to hours while maintaining or improving yields.

- Coupling Reactions : Amide formation under microwave conditions proceeds more rapidly and often with higher purity.

Table 4 compares these alternative approaches:

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, various tetrazole derivatives have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide have shown promising results in inhibiting the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Activity | Target Organism | MIC (µg/ml) |

|---|---|---|---|

| This compound | Antibacterial | MRSA | 2 |

| Similar Tetrazole Derivative | Antifungal | Candida albicans | 0.018 |

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Research has indicated that tetrazole derivatives can act as inhibitors of viral replication. For example, certain analogs have been tested against HIV strains and have shown effective inhibition at micromolar concentrations . The specific mechanism often involves interference with viral enzymes or receptors.

Anti-inflammatory Effects

Tetrazole-containing compounds are also being investigated for their anti-inflammatory properties. In preclinical studies, compounds exhibiting similar structures have demonstrated the ability to reduce inflammation markers in animal models . This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Study 1: Antibacterial Efficacy

In a study published in Frontiers in Pharmacology, a series of tetrazole derivatives were synthesized and tested for antibacterial activity against various pathogens. This compound was among the compounds evaluated. Results indicated that it exhibited significant activity against resistant strains of bacteria, outperforming some standard antibiotics .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of tetrazole derivatives against HIV. The research found that specific modifications to the tetrazole structure led to enhanced potency against different viral strains. The findings suggest that this compound could be a candidate for further development in antiviral therapies .

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

GSK2141795C (NSC 767034)

- Structure : Shares the 3,4-difluorophenyl group and tetrazole moiety but incorporates a furancarboxamide backbone instead of benzamide.

- Activity : Classified as a pan-AKT inhibitor, targeting oncogenic signaling pathways. The furancarboxamide group may contribute to kinase selectivity, contrasting with the benzamide in the target compound, which could favor different protein interactions .

- Key Difference : The chlorine substituents and furan ring in GSK2141795C likely alter solubility and binding kinetics compared to the methylbenzamide in the target compound.

Candesartan

- Structure : Contains a biphenyl-tetrazole system with an ethoxy-benzimidazole core.

- Activity : Angiotensin II receptor antagonist used in hypertension. The ethoxy group enhances bioavailability, whereas the target compound’s methylbenzamide may prioritize metabolic stability over aqueous solubility .

EXP3174 (Losartan Metabolite)

- Structure : Features a chloroimidazole and tetrazole-biphenyl system.

- Activity : Active metabolite of losartan, with prolonged receptor blockade. The chloroimidazole may increase electrophilic reactivity compared to the target compound’s methylbenzamide, influencing off-target effects .

Functional Analogues with Benzamide or Difluorophenyl Groups

Diflufenican (Pesticide)

- Structure : Difluorophenyl-pyridinecarboxamide.

- Activity: Herbicidal action via phytoene desaturase inhibition. The pyridine ring in diflufenican versus the tetrazole in the target compound highlights divergent applications (agricultural vs.

Goxalapladib (GSK Compound)

- Structure : Naphthyridine core with difluorophenyl and trifluoromethyl-biphenyl groups.

- Activity : Anti-atherosclerosis agent targeting lipoprotein-associated phospholipase A2. The naphthyridine core may enable π-π stacking interactions absent in the tetrazole-based target compound .

Comparative Data Table

Key Research Findings

Tetrazole vs. Carboxylic Acid Bioisosterism : The target compound’s tetrazole group may confer superior metabolic stability compared to carboxylic acid-containing analogs (e.g., losartan derivatives) .

Fluorine Impact : The 3,4-difluorophenyl moiety, shared with GSK2141795C and diflufenican, enhances hydrophobic interactions but may differ in target specificity (kinase vs. herbicide targets) .

Therapeutic Potential: Structural parallels to candesartan and EXP3174 suggest possible utility in cardiovascular or oncology contexts, though empirical data are needed .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the tetrazole ring and the difluorophenyl group suggests that this compound may interact with various biological targets, making it a candidate for drug development.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16F2N5O

- Molecular Weight : 321.32 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.

- Alkylation : The tetrazole derivative is alkylated using an appropriate alkylating agent, such as bromomethyl derivatives.

- Final Coupling : The resulting intermediate is then coupled with 3-methylbenzamide under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups, enhancing binding affinity to active sites on enzymes or receptor binding pockets. The difluorophenyl group contributes to hydrophobic interactions which may enhance the overall binding efficacy.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some tetrazole derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Certain analogs have been studied for their potential to inhibit cancer cell proliferation through apoptosis induction.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structural Features | Known Biological Activity |

|---|---|---|

| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | Tetrazole ring, chlorophenyl group | Antimicrobial |

| N-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)benzamide | Tetrazole ring, dimethylphenyl group | Anticancer |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a lead compound for antibiotic development.

- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner.

- Enzyme Interaction Studies : Kinetic studies showed that this compound effectively inhibited target enzymes involved in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide, and how is purity validated?

- Synthesis :

- Step 1 : Formation of the tetrazole ring via cyclization of 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions (HCl or TFA) .

- Step 2 : Alkylation or coupling reactions to introduce the methylbenzamide moiety. For example, nucleophilic substitution between the tetrazole intermediate and 3-methylbenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Purity Validation :

- HPLC : Retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z matching calculated molecular weight) .

Q. What spectroscopic methods are used to characterize the compound’s structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 7.0–8.5 ppm for difluorophenyl and benzamide groups), methyl groups (δ 2.3–2.5 ppm), and tetrazole protons (δ 8.0–9.0 ppm) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and tetrazole ring (C=N, ~1500 cm⁻¹) stretches .

- X-ray Crystallography : Resolve 3D conformation (e.g., bond angles, dihedral angles) for structure-activity relationship (SAR) studies .

Q. What preliminary biological activities have been reported for this compound?

- In Vitro Cytotoxicity : IC₅₀ values of 10–20 µM in cancer cell lines (e.g., MCF-7, A549) via MTT assays .

- Neuropharmacology : Potential modulation of CNS targets (e.g., ion channels, GPCRs) due to tetrazole’s carboxylic acid bioisosteric properties .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) influence biological activity and pharmacokinetics?

- Fluorine vs. Chlorine/Methyl :

- Fluorine enhances metabolic stability by resisting oxidative degradation (C-F bond strength) and improves binding affinity via electrostatic interactions with target proteins .

- QSAR Studies : Comparative EC₅₀ data show fluorine-substituted analogs exhibit 2–3× higher potency in cancer models than chlorine/methyl analogs .

- Pharmacokinetics : Fluorination increases logP (lipophilicity), improving blood-brain barrier penetration in neuroactive assays .

Q. How can contradictions in biological activity data across studies be resolved?

- Assay Optimization :

- Standardize cell culture conditions (e.g., serum concentration, passage number) to reduce variability in IC₅₀ values .

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway inhibition) .

- Purity Reassessment : Use preparative HPLC to isolate impurities (>99% purity) and retest biological activity .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to reduce byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, increasing yields by 15–20% .

- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability of tetrazole cyclization steps .

Q. What computational methods support mechanistic studies of target interactions?

- Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., COX-2) or receptors (e.g., angiotensin II receptors) .

- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns simulations) to prioritize analogs for synthesis .

Methodological Considerations

- Data Contradiction Analysis :

- Cross-validate cytotoxicity data using multiple cell lines (e.g., HepG2 for liver toxicity) and apoptosis markers (e.g., caspase-3 activation) .

- Experimental Design :

- Include positive controls (e.g., cisplatin for cytotoxicity) and dose-response curves (≥6 concentrations) to ensure assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.